Cas no 2228778-45-6 (1-3-(2-methylphenyl)phenylprop-2-en-1-one)

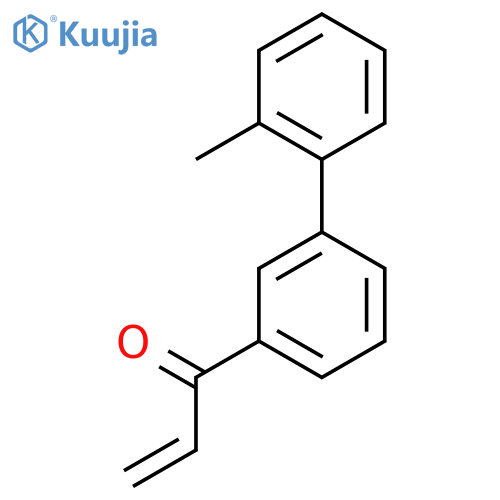

2228778-45-6 structure

商品名:1-3-(2-methylphenyl)phenylprop-2-en-1-one

1-3-(2-methylphenyl)phenylprop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- 1-3-(2-methylphenyl)phenylprop-2-en-1-one

- EN300-1742522

- 1-[3-(2-methylphenyl)phenyl]prop-2-en-1-one

- 2228778-45-6

-

- インチ: 1S/C16H14O/c1-3-16(17)14-9-6-8-13(11-14)15-10-5-4-7-12(15)2/h3-11H,1H2,2H3

- InChIKey: NNIZPLWFAAWYLS-UHFFFAOYSA-N

- ほほえんだ: O=C(C=C)C1=CC=CC(=C1)C1C=CC=CC=1C

計算された属性

- せいみつぶんしりょう: 222.104465066g/mol

- どういたいしつりょう: 222.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 281

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

1-3-(2-methylphenyl)phenylprop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1742522-0.1g |

1-[3-(2-methylphenyl)phenyl]prop-2-en-1-one |

2228778-45-6 | 0.1g |

$968.0 | 2023-09-20 | ||

| Enamine | EN300-1742522-0.25g |

1-[3-(2-methylphenyl)phenyl]prop-2-en-1-one |

2228778-45-6 | 0.25g |

$1012.0 | 2023-09-20 | ||

| Enamine | EN300-1742522-10.0g |

1-[3-(2-methylphenyl)phenyl]prop-2-en-1-one |

2228778-45-6 | 10g |

$4729.0 | 2023-06-03 | ||

| Enamine | EN300-1742522-1g |

1-[3-(2-methylphenyl)phenyl]prop-2-en-1-one |

2228778-45-6 | 1g |

$1100.0 | 2023-09-20 | ||

| Enamine | EN300-1742522-2.5g |

1-[3-(2-methylphenyl)phenyl]prop-2-en-1-one |

2228778-45-6 | 2.5g |

$2155.0 | 2023-09-20 | ||

| Enamine | EN300-1742522-0.05g |

1-[3-(2-methylphenyl)phenyl]prop-2-en-1-one |

2228778-45-6 | 0.05g |

$924.0 | 2023-09-20 | ||

| Enamine | EN300-1742522-5.0g |

1-[3-(2-methylphenyl)phenyl]prop-2-en-1-one |

2228778-45-6 | 5g |

$3189.0 | 2023-06-03 | ||

| Enamine | EN300-1742522-0.5g |

1-[3-(2-methylphenyl)phenyl]prop-2-en-1-one |

2228778-45-6 | 0.5g |

$1056.0 | 2023-09-20 | ||

| Enamine | EN300-1742522-1.0g |

1-[3-(2-methylphenyl)phenyl]prop-2-en-1-one |

2228778-45-6 | 1g |

$1100.0 | 2023-06-03 | ||

| Enamine | EN300-1742522-5g |

1-[3-(2-methylphenyl)phenyl]prop-2-en-1-one |

2228778-45-6 | 5g |

$3189.0 | 2023-09-20 |

1-3-(2-methylphenyl)phenylprop-2-en-1-one 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

2228778-45-6 (1-3-(2-methylphenyl)phenylprop-2-en-1-one) 関連製品

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量